Trifluoroacetyl fluoride
Overview
Description
Trifluoroacetyl fluoride is an organic compound with the chemical formula CF₃COF. It is a colorless gas at room temperature and has a pungent odor. This compound is known for its high reactivity and is used as an intermediate in various chemical syntheses .
Mechanism of Action
Target of Action
Trifluoroacetyl fluoride (CF3COF) is an organic compound that is highly reactive . It is primarily used as a synthetic intermediate in organic synthesis . The primary targets of this compound are organic compounds, such as alcohols and amines, where it acts as an electrophile due to the high electronegativity of the fluorine atoms in its structure .
Mode of Action
This compound interacts with its targets through substitution and addition reactions . It can react with nucleophilic reagents like alcohols and amines, leading to the formation of corresponding esters or amides . This interaction results in the modification of the original organic compound, thereby creating a new compound with different properties.
Biochemical Pathways
The biochemical pathways involving this compound are complex and involve multiple steps. One of the known reactions is the formation of low-molecular acid fluorides through the direct interaction of peroxy radicals . This mechanism of formation agrees well with experimental results . Another pathway involves the reaction of hexafluoropropene with molecular oxygen, leading to the formation of this compound .
Pharmacokinetics
It is known that this compound is a gas at room temperature , suggesting that it could be rapidly distributed in the environment upon release
Result of Action
The result of this compound’s action is the formation of new compounds through substitution and addition reactions . These new compounds can have a wide range of properties depending on the nature of the original organic compound and the specific reaction conditions. Due to its high reactivity and potential for harm, this compound is primarily used in controlled industrial settings .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other reactive species can affect the course of the reaction . Additionally, the temperature can also play a significant role, as some reactions involving this compound occur at specific temperatures . Furthermore, the compound’s high reactivity means that it can potentially react with a wide range of substances in the environment, which could affect its action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifluoroacetyl fluoride can be synthesized through several methods:
- Reaction of Trifluoroacetic Anhydride with Anhydrous Hydrogen Fluoride: This method involves the reaction of trifluoroacetic anhydride with anhydrous hydrogen fluoride to produce this compound and trifluoroacetic acid .
(CF3CO)2O+HF→CF3COF+CF3COOH
Reaction of Trifluoroacetic Acid with Vanadium Pentafluoride: Trifluoroacetic acid reacts with vanadium pentafluoride to yield this compound, vanadium oxyfluoride, and hydrogen fluoride .CF3COOH+VF5→VOF3+HF+CF3COF
Gas Phase Reaction: A continuous preparation method involves the gas phase reaction of trifluoroethyl compounds with fluorinating reagents in the presence of a high-activity catalyst.
Industrial Production Methods: Industrial production of this compound typically involves the gas phase reaction of trichloroacetyl chloride with anhydrous hydrogen fluoride in the presence of a chromium-containing catalyst .
Chemical Reactions Analysis
Types of Reactions: Trifluoroacetyl fluoride undergoes various chemical reactions, including:
- Substitution Reactions: It reacts with nucleophiles such as alcohols and amines to form esters and amides .
CF3COF+R−OH→CF3COOR+HF
CF3COF+R−NH2→CF3CONHR+HF
Addition Reactions: It can add to alkenes and alkynes to form fluorinated compounds.
Decomposition Reactions: Thermal decomposition of this compound can produce carbonyl fluoride and other fluorinated products.
Common Reagents and Conditions:
Fluorinating Agents: Anhydrous hydrogen fluoride is commonly used in the synthesis of this compound.
Catalysts: Chromium-containing catalysts are used in industrial production methods.
Major Products Formed:
Esters and Amides: Formed through substitution reactions with alcohols and amines.
Fluorinated Compounds: Formed through addition reactions with alkenes and alkynes.
Scientific Research Applications
Trifluoroacetyl fluoride has several applications in scientific research:
Comparison with Similar Compounds
Trifluoroacetic Acid (CF₃COOH): A related compound with similar reactivity but different physical properties.
Trifluoroacetyl Chloride (CF₃COCl): Another related compound used in similar applications but with different reactivity due to the presence of chlorine.
Uniqueness: Trifluoroacetyl fluoride is unique due to its high reactivity and stability, making it a valuable intermediate in various chemical syntheses. Its ability to form stable fluorinated products distinguishes it from other similar compounds .
Properties
IUPAC Name |
2,2,2-trifluoroacetyl fluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F4O/c3-1(7)2(4,5)6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEPGADSNJKOJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059867 | |
Record name | Perfluoroacetyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354-34-7 | |
Record name | Trifluoroacetyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=354-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trifluoroacetyl fluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetyl fluoride, 2,2,2-trifluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perfluoroacetyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perfluoroacetyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.963 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of trifluoroacetyl fluoride?
A1: this compound has a molecular formula of C2F4O and a molecular weight of 118.01 g/mol.
Q2: Are there any notable spectroscopic features of this compound?
A2: Yes, this compound exhibits characteristic vibrational frequencies in its infrared and Raman spectra. These frequencies have been extensively studied both experimentally and theoretically, leading to a thorough understanding of its vibrational modes. [, ]
Q3: What is known about the stability of this compound in different environments?
A3: this compound is known to be susceptible to hydrolysis in the presence of water, leading to the formation of trifluoroacetic acid and hydrogen fluoride. [, ] This reactivity makes its storage and handling under anhydrous conditions crucial.
Q4: Are there any materials that are particularly compatible or incompatible with this compound?
A4: Stainless steel has been shown to be a suitable material for handling this compound, as it does not significantly affect the compound's stability. [] Conversely, the use of certain materials, such as copper, can lead to the formation of copper fluoride, indicating potential incompatibility. []
Q5: Does this compound exhibit any catalytic properties?
A5: While not typically employed as a catalyst itself, this compound plays a significant role in various reactions. For instance, it acts as an intermediate in the low-temperature liquid-phase oxidation of hexafluoropropylene, a reaction crucial for the production of hexafluoropropylene oxide. [, ]
Q6: Can you elaborate on the role of this compound in the formation of hexafluoropropylene oxide?
A6: During the low-temperature liquid-phase oxidation of hexafluoropropylene, this compound is generated as a byproduct alongside the desired hexafluoropropylene oxide. [] This process highlights the intricate reaction pathways involved and the significance of understanding byproduct formation.
Q7: Have computational methods been used to study this compound?
A7: Absolutely! Computational chemistry has played a vital role in elucidating the properties of this compound. Density functional theory (DFT) calculations have been employed to determine its enthalpy of formation and reaction energies, providing valuable insights into its thermochemical behavior. []
Q8: What specific insights have computational studies provided regarding this compound?
A8: Computational studies have provided critical data on the singlet-triplet electronic transitions and photochemical reactivity of this compound. [, ] These findings enhance our understanding of its behavior upon UV irradiation, which is particularly relevant to its atmospheric chemistry.
Q9: What are the environmental implications of this compound release?
A9: this compound is recognized as a potential greenhouse gas. Its presence in the atmosphere, even at low concentrations, could contribute to global warming. [, ] Understanding its sources and atmospheric fate is therefore crucial for assessing its environmental impact.
Q10: How is this compound formed in the atmosphere?
A10: One identified pathway is through the UV photolysis of this compound, a breakdown product of certain halocarbons. [] This photochemical production pathway highlights the interconnected nature of atmospheric chemistry and the potential for long-lived greenhouse gases to be generated from seemingly unrelated sources.
Q11: What analytical methods are commonly used to detect and quantify this compound?
A11: Gas chromatography coupled with various detectors, such as flame ionization detectors (FID) or mass spectrometers (MS), is frequently employed for the analysis of this compound in complex mixtures. [, ] These techniques enable its separation and quantification, even at trace levels.
Q12: Are there any viable alternatives or substitutes for this compound in its various applications?
A12: The search for alternatives to this compound is an active area of research, particularly in applications where its environmental impact is a concern. [] Identifying compounds with comparable properties but reduced environmental persistence is crucial for developing sustainable solutions.
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